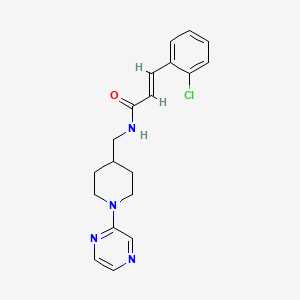![molecular formula C13H15F3N2 B2707048 3-(trifluoromethyl)-5H,6H,6aH,7H,8H,9H,10H-pyrido[1,2-a]quinoxaline CAS No. 866040-94-0](/img/structure/B2707048.png)
3-(trifluoromethyl)-5H,6H,6aH,7H,8H,9H,10H-pyrido[1,2-a]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(trifluoromethyl)-5H,6H,6aH,7H,8H,9H,10H-pyrido[1,2-a]quinoxaline is a heterocyclic compound that features a pyridoquinoxaline core structure with a trifluoromethyl group at the 3-position
Mechanism of Action
Target of Action
Quinoxaline derivatives have been found to possess strong antitumor, antimicrobial, antibacterial, and antihiv activity .
Mode of Action
It is known that quinoxaline derivatives can cause dna damage .
Biochemical Pathways
Quinoxaline derivatives have been found to block tnf-α -induced activation of nf-κb and mapk pathway signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(trifluoromethyl)-5H,6H,6aH,7H,8H,9H,10H-pyrido[1,2-a]quinoxaline typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyridine and quinoxaline derivatives.
Formation of the Pyridoquinoxaline Core: The pyridine and quinoxaline derivatives undergo a cyclization reaction under acidic or basic conditions to form the pyridoquinoxaline core.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Cyclization: Utilizing large reactors to perform the cyclization reaction efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(trifluoromethyl)-5H,6H,6aH,7H,8H,9H,10H-pyrido[1,2-a]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyridoquinoxaline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation Products: Quinoxaline N-oxides.
Reduction Products: Dihydro derivatives.
Substitution Products: Various substituted pyridoquinoxalines depending on the reagents used.
Scientific Research Applications
3-(trifluoromethyl)-5H,6H,6aH,7H,8H,9H,10H-pyrido[1,2-a]quinoxaline has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-(trifluoromethyl)-quinoxaline: Lacks the hexahydro moiety, making it less flexible.
6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline: Lacks the trifluoromethyl group, affecting its electronic properties.
3-(methyl)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline: The methyl group is less electronegative compared to the trifluoromethyl group.
Uniqueness
3-(trifluoromethyl)-5H,6H,6aH,7H,8H,9H,10H-pyrido[1,2-a]quinoxaline is unique due to the presence of both the trifluoromethyl group and the hexahydro moiety, which confer distinct electronic and steric properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(trifluoromethyl)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2/c14-13(15,16)9-4-5-12-11(7-9)17-8-10-3-1-2-6-18(10)12/h4-5,7,10,17H,1-3,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCELKUKBVRGEGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)CNC3=C2C=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
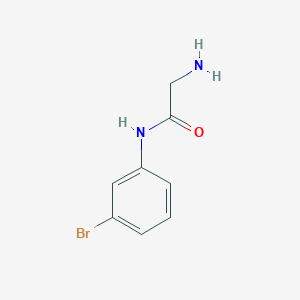
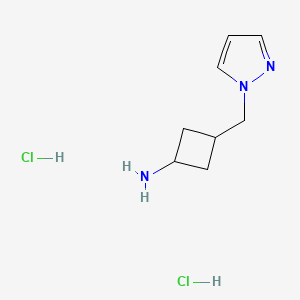
![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2H-chromene-3-carboxamide](/img/structure/B2706967.png)
![5-bromo-N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]thiophene-2-sulfonamide](/img/structure/B2706969.png)
![N-(2-methoxyethyl)-2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]butanamide](/img/structure/B2706970.png)
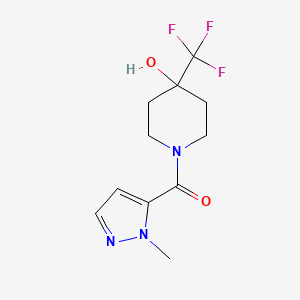
![4-(4-(3,4-Dichlorophenyl)piperazin-1-yl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2706973.png)
![ethyl 2-methyl-4-phenyl-5-({[(pyridin-3-yl)methyl]carbamoyl}carbonyl)-1H-pyrrole-3-carboxylate](/img/structure/B2706975.png)
![N-(3-chloro-2-methylphenyl)-2-(8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2706976.png)
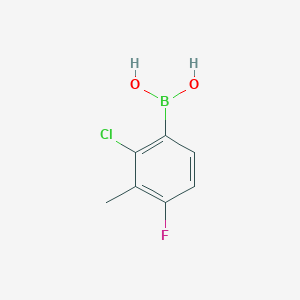
![4-{[2-(1-AZEPANYL)-2-OXOETHYL]SULFANYL}-5,6,7,8-TETRAHYDRO-2(1H)-QUINAZOLINONE](/img/structure/B2706984.png)
![2-[4-Oxo-3-(prop-2-en-1-yl)-3,4-dihydrophthalazin-1-yl]acetic acid](/img/structure/B2706986.png)
![9-(4-fluorophenyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2706987.png)
